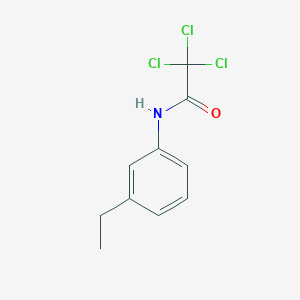
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been extensively studied for its potential therapeutic applications. GABA aminotransferase is an enzyme that is responsible for the degradation of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. Inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have a range of effects on the central nervous system.
作用機序
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in GABA levels, which can have a range of effects on the central nervous system. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal activity, and an increase in GABA levels can lead to a decrease in neuronal excitability and an overall reduction in brain activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide are largely mediated by its effects on GABA levels in the brain. Increased GABA levels can lead to a range of effects, including reduced neuronal excitability, decreased anxiety, and reduced pain sensitivity. N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has also been shown to have anticonvulsant effects, which may be due to its ability to increase GABA levels in the brain.
実験室実験の利点と制限
One advantage of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is its specificity for GABA aminotransferase, which allows for targeted modulation of GABA levels in the brain. This can be useful in studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the brain over extended periods of time.
将来の方向性
There are several potential future directions for research on N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for epilepsy, as it has been shown to have anticonvulsant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide, and to determine its potential as a therapeutic agent for a range of neurological and psychiatric disorders.
合成法
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is synthesized using a multi-step process that involves the reaction of 2,3-dimethylphenol with cyclooctylamine to form the corresponding amide intermediate. This intermediate is then treated with acetic anhydride and triethylamine to yield N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide. The synthesis of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has been optimized to produce a high yield of the compound with a high degree of purity.
科学的研究の応用
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain. N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has also been studied as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
特性
IUPAC Name |
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-9-8-12-17(15(14)2)21-13-18(20)19-16-10-6-4-3-5-7-11-16/h8-9,12,16H,3-7,10-11,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRRFLBGMKYAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)


![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)

![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)



![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)
![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)